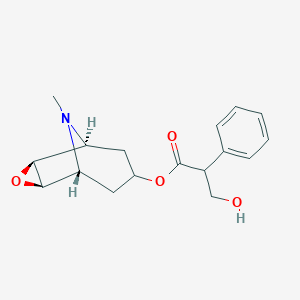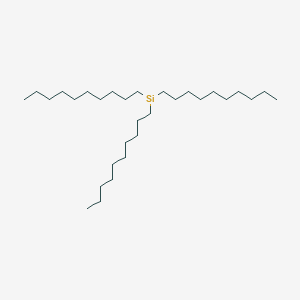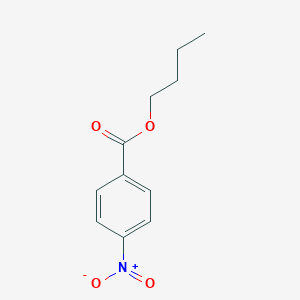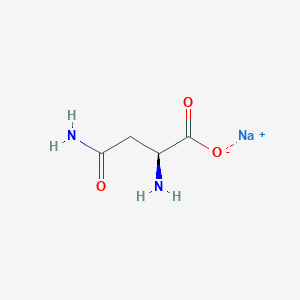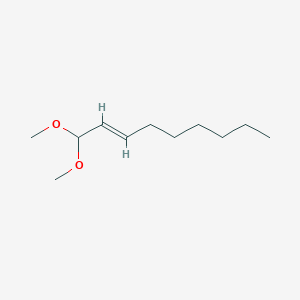
(E)-1,1-dimethoxynon-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,1-dimethoxynon-2-ene, also known as DMN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. DMN is a colorless liquid that is soluble in most organic solvents and has a characteristic odor.
Mechanism Of Action
The mechanism of action of (E)-1,1-dimethoxynon-2-ene is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis in cancer cells. In insecticidal applications, (E)-1,1-dimethoxynon-2-ene is believed to disrupt the nervous system of insects, leading to their death.
Biochemical And Physiological Effects
(E)-1,1-dimethoxynon-2-ene has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the disruption of the nervous system in insects. (E)-1,1-dimethoxynon-2-ene has also been found to have low toxicity in mammals, making it a promising candidate for further study in medicine and agriculture.
Advantages And Limitations For Lab Experiments
One advantage of (E)-1,1-dimethoxynon-2-ene is its low toxicity in mammals, which makes it a promising candidate for further study in medicine and agriculture. However, one limitation of (E)-1,1-dimethoxynon-2-ene is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are many potential future directions for the study of (E)-1,1-dimethoxynon-2-ene. In medicine, (E)-1,1-dimethoxynon-2-ene could be further studied as a potential treatment for breast cancer and other types of cancer. In agriculture, (E)-1,1-dimethoxynon-2-ene could be further studied as a potential pesticide. In materials science, (E)-1,1-dimethoxynon-2-ene could be further studied as a potential monomer for the synthesis of polymeric materials. Additionally, further research could be conducted to better understand the mechanism of action of (E)-1,1-dimethoxynon-2-ene and its potential applications in other fields.
Synthesis Methods
(E)-1,1-dimethoxynon-2-ene can be synthesized through a variety of methods, including the reaction of 1,8-dibromo-3,6-dioxaoctane with sodium methoxide, and the reaction of 1,8-dibromo-3,6-dioxaoctane with potassium tert-butoxide. Another method involves the reaction of 1,8-dibromo-3,6-dioxaoctane with sodium hydride in the presence of dimethyl sulfate.
Scientific Research Applications
(E)-1,1-dimethoxynon-2-ene has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, (E)-1,1-dimethoxynon-2-ene has been found to have anticancer properties and has been studied as a potential treatment for breast cancer and other types of cancer. In agriculture, (E)-1,1-dimethoxynon-2-ene has been found to have insecticidal properties and has been studied as a potential pesticide. In materials science, (E)-1,1-dimethoxynon-2-ene has been studied as a potential monomer for the synthesis of polymeric materials.
properties
CAS RN |
18287-01-9 |
|---|---|
Product Name |
(E)-1,1-dimethoxynon-2-ene |
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(E)-1,1-dimethoxynon-2-ene |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h9-11H,4-8H2,1-3H3/b10-9+ |
InChI Key |
VKWXFMOLPWWLDR-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCC/C=C/C(OC)OC |
SMILES |
CCCCCCC=CC(OC)OC |
Canonical SMILES |
CCCCCCC=CC(OC)OC |
synonyms |
(E)-2-Nonenal dimethyl acetal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



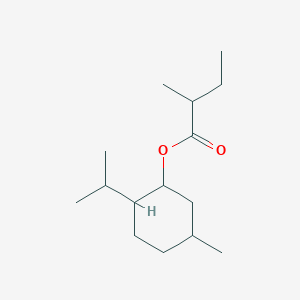
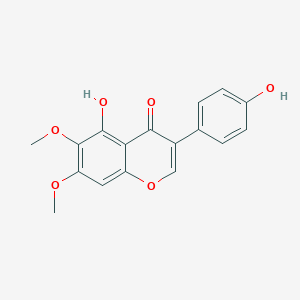
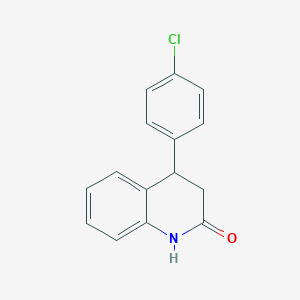
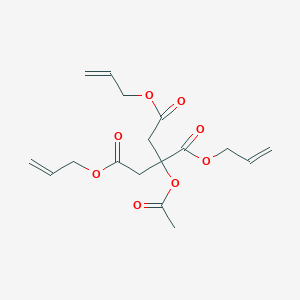
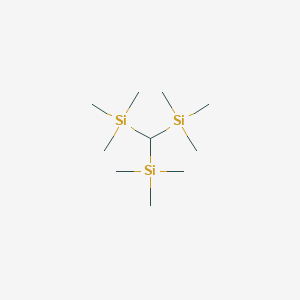
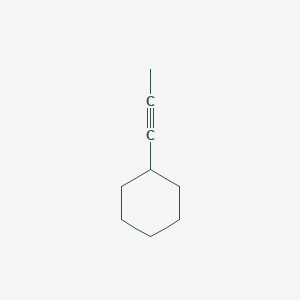
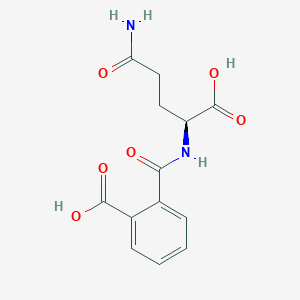
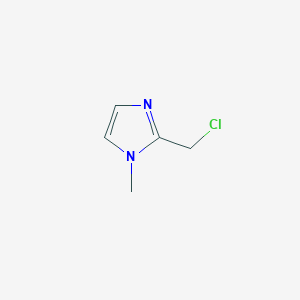
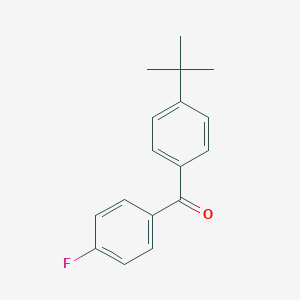
![2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chlorophenyl)-3-oxobutyramide]](/img/structure/B92483.png)
